5-Chloro-2-(pyridin-2-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyridin-2-yl)indoline: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline ring substituted with a chlorine atom at the 5-position and a pyridin-2-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific conditions for the synthesis of this compound may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoline compounds .
Scientific Research Applications
Chemistry: 5-Chloro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- 5-Chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one
- 5-Chloro-2-(pyridin-2-yl)indoline-2,3-dione
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-Chloro-2-(pyridin-2-yl)indoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets. We will present data tables summarizing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClN2. Its unique structure includes an indoline core substituted with a chloro group at the 5-position and a pyridine ring at the 2-position. This structural arrangement is crucial for its biological activity.
Structural Features
Feature | Description |
---|---|
Indoline Core | A bicyclic structure contributing to reactivity |
Chloro Substituent | Enhances biological activity |
Pyridine Ring | Provides additional interaction sites |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting critical pathways such as epidermal growth factor receptor (EGFR) mutations and BRAF V600E pathways.
Case Studies
- Inhibition of EGFR Mutations : Derivatives of indole and pyridine have demonstrated the ability to inhibit EGFR T790M mutations, which are associated with resistance to certain cancer therapies. Molecular docking studies suggest that this compound has a strong binding affinity to the ATP-binding site of EGFR, indicating its potential as an effective therapeutic agent against resistant cancer types.
- Antiproliferative Effects : In vitro studies have shown that this compound can significantly reduce cell proliferation in various cancer cell lines, suggesting its role as an antiproliferative agent.
Anti-inflammatory Effects
This compound also exhibits notable anti-inflammatory properties. A study utilizing the zymosan-induced air pouch model demonstrated that this compound significantly reduced leukocyte migration and total protein concentration levels, indicating its effectiveness in mitigating inflammation .
Experimental Findings
- Formalin Test Results : In tests measuring nociceptive response, doses of 1.0, 2.5, and 5.0 mg/kg showed significant reductions in paw pain time, with reductions of 73.61%, 79.46%, and 73.85% respectively in the second phase of the formalin test .
Dose (mg/kg) | Reduction in Paw Pain Time (%) |
---|---|
1.0 | 73.61 |
2.5 | 79.46 |
5.0 | 73.85 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Binding to Protein Kinases : Molecular docking studies suggest that this compound can effectively bind to various protein kinases involved in cancer progression.
- Interference with Inflammatory Pathways : The anti-inflammatory effects may stem from its ability to modulate leukocyte migration and vascular permeability.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-2-(pyridin-2-yl)indoline | Bromine instead of chlorine | Potentially different reactivity due to bromine |
5-Fluoro-2-(pyridin-3-yl)indoline | Fluorine at the 5-position | Variations in biological activity due to fluorine |
6-Methyl-2-(pyridin-4-yl)indoline | Methyl substitution on indoline | Altered pharmacokinetic properties |
These comparisons highlight how variations in substituents can impact reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClN2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2 |
InChI Key |
RZNAANCLCUHULT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.